Fmoc-O-(benzylphospho)-L-serine
Fmoc-O-(benzylphospho)-L-serine
Brand Name:
Vulcanchem
CAS No.:
158171-14-3
VCID:
VC21543244
InChI:
InChI=1S/C25H24NO8P/c27-24(28)23(16-34-35(30,31)33-14-17-8-2-1-3-9-17)26-25(29)32-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)(H,30,31)/t23-/m0/s1
SMILES:
C1=CC=C(C=C1)COP(=O)(O)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula:
C25H24NO8P
Molecular Weight:
497,44 g/mole
Fmoc-O-(benzylphospho)-L-serine
CAS No.: 158171-14-3
Cat. No.: VC21543244
Molecular Formula: C25H24NO8P
Molecular Weight: 497,44 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 158171-14-3 |
---|---|
Molecular Formula | C25H24NO8P |
Molecular Weight | 497,44 g/mole |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[hydroxy(phenylmethoxy)phosphoryl]oxypropanoic acid |
Standard InChI | InChI=1S/C25H24NO8P/c27-24(28)23(16-34-35(30,31)33-14-17-8-2-1-3-9-17)26-25(29)32-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)(H,30,31)/t23-/m0/s1 |
Standard InChI Key | ZBPUWGDUVAAWJY-QHCPKHFHSA-N |
Isomeric SMILES | C1=CC=C(C=C1)COP(=O)(O)OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES | C1=CC=C(C=C1)COP(=O)(O)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | C1=CC=C(C=C1)COP(=O)(O)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume